3-(2-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(2-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies have detailed the synthesis and evaluated the biological activities of quinazolin-4-one derivatives, highlighting their potential in various therapeutic areas. For example, Saleh et al. (2004) discussed the synthesis of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, showcasing their antimicrobial activity. This research underscores the versatility of quinazolin-4-one scaffolds in creating compounds with significant biological effects (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antitubercular Agents
Maurya et al. (2013) synthesized various substituted benzo[h]quinazolines and evaluated them for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited significant antitubercular activity, suggesting the potential of quinazolin-4-one derivatives as antitubercular agents (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013).
Analgesic and Anti-Inflammatory Activities
Several studies have focused on the analgesic and anti-inflammatory properties of quinazolin-4-one derivatives. Dewangan et al. (2017) synthesized Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles and evaluated them for their analgesic and anti-inflammatory activities in mice and rats. This research contributes to understanding the potential of quinazolin-4-one derivatives in treating pain and inflammation (Dewangan, Nakhate, Verma, Nagori, & Tripathi, 2017).
Antimicrobial Activities
Research by Gupta et al. (2012) on the synthesis and antimicrobial study of thiazolo[2,3-b]benzo[h]quinazolines highlighted the promise of quinazolin-4-one derivatives in combating microbial infections. Some compounds exhibited promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Anticancer and Vascular Disrupting Agents
Driowya et al. (2016) designed and tested a series of triazoloquinazolinone-based compounds for their tubulin polymerization and growth inhibitory activities. Some compounds showed potent anticancer activity and vasculature damaging activity, pointing to the potential of quinazolin-4-one derivatives as anticancer and vascular disrupting agents (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-31-21-14-8-5-11-18(21)15-29-24(30)19-12-6-7-13-20(19)26-25(29)33-16-22-27-23(28-32-22)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLYRQUSPADGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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